molecular formula C27H31N3O4 B12388962 Cdk9-IN-24

Cdk9-IN-24

Cat. No.: B12388962
M. Wt: 461.6 g/mol
InChI Key: DQKKUVSYKRLEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk9-IN-24 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound can modulate gene expression, making it a valuable compound in cancer research and other therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Mechanism of Action

Cdk9-IN-24 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA polymerase II, allowing it to transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cdk9-IN-24

This compound is unique due to its high selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential. Its ability to specifically inhibit CDK9 makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-[4-(4-methylpiperazin-1-yl)phenyl]chromen-4-one

InChI

InChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3

InChI Key

DQKKUVSYKRLEBM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.